8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of hydroxycoumarins. Hydroxycoumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This particular compound is a Mannich base derivative, which means it is formed by the reaction of an amine, formaldehyde, and a compound containing an active hydrogen atom .
Preparation Methods
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves several steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-4H-chromen-4-one.
Mannich Reaction: The Mannich reaction is employed to introduce the diethylaminomethyl group at the 8-position.
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as flash chromatography .
Chemical Reactions Analysis
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions:
Scientific Research Applications
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves several molecular targets and pathways:
Anticancer Activity: The compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Antioxidant Activity: The hydroxyl group at the 7-position acts as a scavenger of free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.
Comparison with Similar Compounds
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can be compared with other similar compounds:
7-hydroxy-4-methylcoumarin: This compound lacks the diethylaminomethyl, phenyl, and trifluoromethyl groups, resulting in different biological activities and chemical properties.
4-methyl-7-oxy-glucoside coumarin: This compound has a glucoside group at the 7-position, which imparts different solubility and biological properties.
7-(N,N-diethylamino)-4-trifluoromethyl-2-thiocoumarin: This compound has a thiocarbonyl group instead of a carbonyl group, which affects its electronic properties and applications.
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c1-3-25(4-2)12-15-16(26)11-10-14-18(27)17(13-8-6-5-7-9-13)20(21(22,23)24)28-19(14)15/h5-11,26H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIKVBJJAGTVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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